molecular formula C20H21NO2S B14245341 Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- CAS No. 521945-32-4

Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-

Cat. No.: B14245341
CAS No.: 521945-32-4
M. Wt: 339.5 g/mol
InChI Key: XVUVGMKZTHYNNU-UHFFFAOYSA-N
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Description

Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group at the 8th position, a methyl group at the 4th position, and a sulfonyl group attached to a phenylethyl moiety at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. For Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-, a common approach might involve the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline precursor, such as 8-ethylquinoline.

    Functional Group Introduction: The methyl group can be introduced at the 4th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The sulfonyl group can be introduced at the 2nd position by reacting the quinoline derivative with a sulfonyl chloride, such as phenylethylsulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, Lewis acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline sulfides.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases like malaria, cancer, and bacterial infections.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It can also disrupt microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    4-Methylquinoline: A derivative with a methyl group at the 4th position, similar to the compound .

Uniqueness

Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the sulfonyl group attached to a phenylethyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

521945-32-4

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

8-ethyl-4-methyl-2-(1-phenylethylsulfonyl)quinoline

InChI

InChI=1S/C20H21NO2S/c1-4-16-11-8-12-18-14(2)13-19(21-20(16)18)24(22,23)15(3)17-9-6-5-7-10-17/h5-13,15H,4H2,1-3H3

InChI Key

XVUVGMKZTHYNNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)S(=O)(=O)C(C)C3=CC=CC=C3)C

Origin of Product

United States

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